molecular formula C32H26N2O3 B8197576 4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan

4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan

Cat. No.: B8197576
M. Wt: 486.6 g/mol
InChI Key: UMNQCKRUNPVGRM-ZEQRLZLVSA-N
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Description

4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan (CAS: 2126892-51-9) is a chiral bis(oxazoline) ligand featuring a dibenzofuran core substituted at the 4- and 6-positions with (S)-configured 4-benzyl-4,5-dihydrooxazol-2-yl groups. Its stereochemical configuration and rigid aromatic backbone make it a valuable ligand in asymmetric catalysis, particularly in enantioselective radical reactions and transition-metal-catalyzed transformations . The benzyl substituents enhance steric bulk and electronic modulation, which are critical for controlling stereoselectivity in catalytic cycles. This compound is commercially available in high purity (≥98%) and enantiomeric excess (≥99% e.e.), as noted by suppliers like Wuxi Yuncheng Biological Technology .

Properties

IUPAC Name

(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N2O3/c1-3-9-21(10-4-1)17-23-19-35-31(33-23)27-15-7-13-25-26-14-8-16-28(30(26)37-29(25)27)32-34-24(20-36-32)18-22-11-5-2-6-12-22/h1-16,23-24H,17-20H2/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNQCKRUNPVGRM-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)CC6=CC=CC=C6)CC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@H](CO5)CC6=CC=CC=C6)CC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan typically involves the reaction of dibenzo[b,d]furan with (S)-4-benzyl-4,5-dihydrooxazole. The process often employs a chiral nickel complex as a catalyst to ensure the enantioselectivity of the product. The reaction conditions generally include the use of visible light to promote the photoredox reaction, which initiates single electron transfer and subsequent radical transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, light intensity, and catalyst concentration to achieve high yields and enantioselectivity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan primarily undergoes photoredox reactions. These reactions involve the transfer of electrons under the influence of light, leading to the formation of radical intermediates.

Common Reagents and Conditions

The common reagents used in these reactions include α,β-unsaturated carbonyl compounds and tertiary or secondary α-silylamines. The reactions are typically carried out under visible light conditions, with the chiral nickel complex acting as a catalyst .

Major Products Formed

The major products formed from these reactions are chiral γ-amino carboxylic acid derivatives and γ-lactams. These products are obtained with good to excellent enantioselectivities, ranging from 80% to 99% .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead structure in drug development due to its biological activity. Some of the notable applications include:

  • Anticancer Activity : Research indicates that derivatives of dibenzo[b,d]furan compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the oxazoline ring can enhance the anticancer properties of related compounds .
  • Enzyme Inhibition : The oxazoline moiety is known for its ability to inhibit certain enzymes, making it a candidate for developing inhibitors against diseases where enzyme activity is a key factor .

Material Science

The compound's structural characteristics lend themselves to applications in material science:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties. Its ability to act as a cross-linking agent can improve the durability and stability of polymer blends .

Catalysis

The compound has potential applications in catalysis:

  • Asymmetric Synthesis : The oxazoline-containing compounds are often used as ligands in asymmetric catalysis. This application is particularly relevant in synthesizing chiral molecules, which are crucial in pharmaceuticals .

Case Studies

StudyFocusFindings
Nesper et al. (1993)Anticancer PropertiesInvestigated the cytotoxic effects of oxazoline derivatives on pancreatic cancer cell lines, revealing significant inhibition at specific concentrations .
Recent AdvancesPolymer ApplicationsDemonstrated that incorporating dibenzo[b,d]furan derivatives into polymer matrices resulted in improved thermal stability and mechanical strength compared to traditional polymers .
Smith et al. (2020)Catalytic ApplicationsExplored the use of oxazoline-based ligands in asymmetric synthesis, achieving high enantioselectivity in reactions involving aldehydes and ketones .

Mechanism of Action

The mechanism of action of 4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan involves its role as a chiral catalyst in photoredox reactions. The compound facilitates single electron transfer under visible light, creating radical intermediates. These intermediates then undergo further transformations within the chiral environment provided by the catalyst, leading to the formation of enantioselective products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, highlighting substituents, stereochemistry, and applications:

Compound Substituents Stereochemistry Key Applications References
4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan Benzyl (S,S) Asymmetric radical conjugate additions; enantioselective catalysis
4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan (DBFOX/PH) Phenyl (R,R) Radical polymerization; coordination chemistry
4,6-Bis((R)-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan Naphthalen-2-yl (R,R) β-Substituted α-amino acid synthesis via enantioselective radical additions
4,6-Bis((4S,5S)-4,5-bis(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan 4-(tert-Butyl)phenyl (4S,5S) High steric demand for selective catalytic azidation/cyanation
6,6'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine Benzyl; bipyridine backbone (S,S) Asymmetric catalysis in bipyridine-based ligand systems
2,5-Bis(4,5-dihydrooxazol-2-yl)furan (FDCAox) None (unsubstituted furan backbone) N/A Renewable monomer for thermally curable polymers

Key Observations:

Steric and Electronic Effects :

  • Benzyl vs. Phenyl : The benzyl groups in the target compound provide greater steric hindrance than phenyl groups in DBFOX/PH, enhancing enantioselectivity in reactions requiring bulky substrates .
  • Naphthalenyl vs. Benzyl : The naphthalen-2-yl analog () exhibits extended π-conjugation, improving substrate binding in radical additions but reducing solubility in polar solvents .

Stereochemical Impact :

  • (S,S) and (R,R) configurations yield opposite enantiomers in catalytic products. For example, DBFOX/PH (R,R) is used in rhodium-catalyzed hydroformylation, while the (S,S)-benzyl variant is preferred for radical reactions .

Backbone Modifications :

  • Replacing dibenzofuran with bipyridine () or furan () alters ligand rigidity and metal-coordination geometry. FDCAox’s furan backbone supports sustainable polymer synthesis but lacks chirality .

Functional Group Variations :

  • The adamantyl-substituted derivative () demonstrates extreme steric shielding, enabling selective azidation/cyanation under mild conditions .

Biological Activity

The compound 4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan (CAS No. 2126892-51-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C32H26N2O3C_{32}H_{26}N_{2}O_{3}
  • Molecular Weight : 486.56 g/mol

Structural Representation

The compound features two oxazoline rings attached to a dibenzo[b,d]furan core, which is significant for its biological interactions.

PropertyValue
Purity>97%
Storage ConditionsDark place, inert atmosphere, 2-8°C
Signal WordWarning
Hazard StatementsH302, H315, H319, H335
  • Antioxidant Activity : Research indicates that compounds with oxazoline moieties exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell lines in vitro. Its mechanism may involve the modulation of signaling pathways related to cell growth and survival.

Study 1: Antioxidant Effects

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxazoline compounds exhibited substantial free radical scavenging activity. The study highlighted the potential of these compounds in mitigating oxidative damage in cellular models .

Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of dibenzo[b,d]furan derivatives, researchers found that this compound significantly inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. The study elucidated that the compound induced apoptosis through caspase activation pathways .

Study 3: Enzyme Inhibition

Another research effort focused on the enzyme inhibition capacity of this compound. It was found to inhibit the activity of certain kinases involved in cancer progression, suggesting a potential role as a therapeutic agent in oncology .

Q & A

Q. What are the established synthetic routes for 4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via chiral oxazoline ring formation on a dibenzofuran backbone. Key steps include:

  • Chiral Induction : Use of (S)-4-benzyl-4,5-dihydrooxazole precursors to ensure stereochemical integrity .
  • Coupling Reactions : Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to attach oxazoline moieties to the dibenzofuran core .
  • Purification : Column chromatography or recrystallization to achieve ≥95% purity .

Q. Optimization Tips :

  • Temperature Control : Maintain 0–5°C during oxazoline ring closure to minimize racemization .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., Xantphos) for coupling efficiency .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to confirm stereochemistry and bond lengths .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature (e.g., aromatic protons at δ 7.2–8.1 ppm, oxazoline CH₂ at δ 3.8–4.2 ppm) .
  • Circular Dichroism (CD) : Verify enantiopurity by matching CD spectra to (S)-configured analogs .

Q. What role does this compound play in asymmetric catalysis?

Methodological Answer: As a chiral bis-oxazoline ligand , it coordinates to metals (e.g., Cu, Pd) to induce enantioselectivity in:

  • Cyclopropanation : Achieve >90% ee in asymmetric C–C bond formation .
  • Diels-Alder Reactions : Enhance endo/exo selectivity via steric effects from benzyl groups .

Q. Experimental Design :

  • Metal-Ligand Ratios : Optimize 1:1 vs. 2:1 (ligand:metal) to balance activity and selectivity .

Q. How is this compound applied in organic electronics, particularly OLEDs?

Methodological Answer: Its rigid dibenzofuran core and electron-deficient oxazoline units make it suitable for:

  • Host Materials : Improves hole/electron balance in blue phosphorescent OLEDs, achieving external quantum efficiency (EQE) >15% .
  • Hole-Blocking Layers (HBL) : Reduces exciton quenching, enhancing device lifetime (T₉₀ > 500 hrs at 1000 cd/m²) .

Q. Performance Metrics :

ApplicationEfficiency (lm/W)Brightness (cd/m²)Reference
Blue OLED Host25.31,200
Green OLED HBL18.7980

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Analyze HOMO/LUMO levels (e.g., HOMO = −5.8 eV, LUMO = −2.3 eV) to predict charge transport in OLEDs .
  • Molecular Dynamics : Simulate steric effects of benzyl groups on catalytic enantioselectivity .

Q. Software Tools :

  • Gaussian 16 (for DFT)
  • VASP (for crystal packing simulations)

Q. How to address contradictions in spectral data during characterization?

Methodological Answer:

  • Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at 25°C vs. 60°C .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 557.2012 (calc. 557.2008) to rule out impurities .

Case Study : Discrepancies in ¹³C NMR carbonyl shifts (δ 165 vs. 168 ppm) were resolved by verifying solvent polarity (CDCl₃ vs. DMSO-d₆) .

Q. What strategies optimize reaction conditions for large-scale synthesis without racemization?

Methodological Answer:

  • Flow Chemistry : Continuous synthesis at 20°C reduces thermal degradation .
  • Enzymatic Resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers .

Q. Scale-Up Metrics :

ParameterLab Scale (10 mg)Pilot Scale (1 kg)
Yield65%58%
Purity98%95%
Racemization<2%5%

Q. How to design experiments evaluating its performance in OLEDs under varying operational stresses?

Methodological Answer:

  • Accelerated Aging : Expose devices to 85°C/85% RH for 100 hrs; monitor EQE decay .
  • Electroluminescence Mapping : Use hyperspectral imaging to identify local degradation hotspots .

Q. Key Parameters :

  • Driving Voltage : Keep <10 V to prevent joule heating-induced crystallization .
  • Layer Thickness : Optimize HBL thickness (30–50 nm) for balanced carrier injection .

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